molecular formula C8H14Cl2N2 B2924539 (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride CAS No. 2580230-43-7

(2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride

Cat. No.: B2924539
CAS No.: 2580230-43-7
M. Wt: 209.11
InChI Key: BJBLUGOQVVFGLR-UHFFFAOYSA-N
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Description

(2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride: is a chemical compound with the molecular formula C8H12N2.2ClH . It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 2 and 4, and a methanamine group at position 3. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride typically involves the alkylation of 2,4-dimethylpyridine with formaldehyde and subsequent reduction to form the methanamine derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and improve efficiency. The final product is often purified through crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include hypervalent iodine compounds and TEMPO.

    Reduction: The compound can be reduced to form various amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO as catalysts.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for investigating the binding affinities and mechanisms of action of similar structures.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the interaction. The methanamine group plays a crucial role in binding to the active site of the target molecule, while the pyridine ring provides structural stability and specificity.

Comparison with Similar Compounds

  • (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine;dihydrochloride
  • (4-Methyl-2-pyrimidinyl)methanamine;dihydrochloride
  • (2-(Piperidin-4-yl)phenyl)methanamine;dihydrochloride

Uniqueness: (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride is unique due to the specific positioning of its methyl groups and methanamine group on the pyridine ring. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. The presence of the dihydrochloride salt form enhances its solubility and stability, further contributing to its versatility.

Properties

IUPAC Name

(2,4-dimethylpyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-3-4-10-7(2)8(6)5-9;;/h3-4H,5,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBLUGOQVVFGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580230-43-7
Record name 1-(2,4-dimethylpyridin-3-yl)methanamine dihydrochloride
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